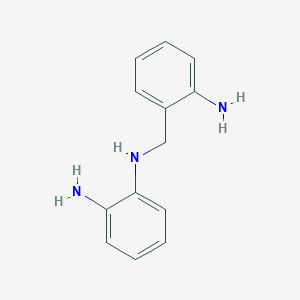

N1-(2-Aminobenzyl)-1,2-benzenediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

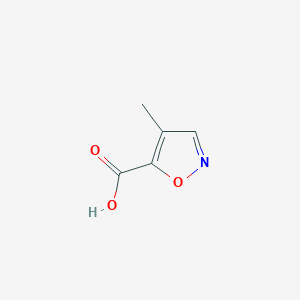

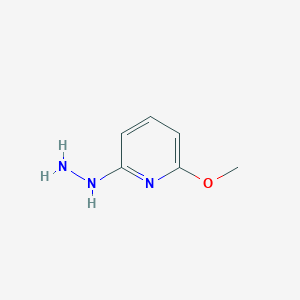

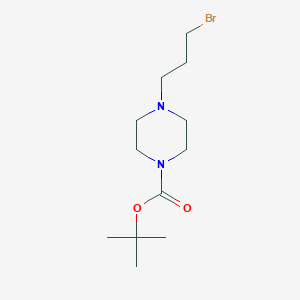

N1-(2-Aminobenzyl)-1,2-benzenediamine, also known as CAS 14573-33-2, is a compound with the formula C13H15N3 and a molecular weight of 213.28 g/mol .

Synthesis Analysis

The synthesis of quinazolines, a class of compounds related to N1-(2-Aminobenzyl)-1,2-benzenediamine, has been extensively studied. For instance, molecular iodine has been used to catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of metal catalysts, reagents, and solvent-free conditions .Chemical Reactions Analysis

Several chemical reactions involving compounds similar to N1-(2-Aminobenzyl)-1,2-benzenediamine have been reported. For example, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . Other reactions involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions .Physical And Chemical Properties Analysis

N1-(2-Aminobenzyl)-1,2-benzenediamine is a solid under normal conditions . It should be stored under inert gas and kept away from light and air due to its sensitivity .Scientific Research Applications

Application: Synthesis of Quinolines

- Summary of the Application : Quinolines are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs .

- Methods of Application or Experimental Procedures :

- A Lewis acid-mediated synthesis of 3-substituted quinolines from readily available 2-aminobenzyl alcohols and N,N′-dimethylenamine (one)s is reported . The Friedlander-type reaction described herein is modular and allows the installation of a variety of electron-withdrawing groups (COPh, CN, CO2Me, NO2, SO2Ph) at the 3-position of the quinoline nucleus .

- A facile and practical process for the synthesis of quinolines through an N-heterocyclic carbene copper catalyzed indirect Friedländer reaction from 2-aminobenzyl alcohol and aryl ketones using DMSO as an oxidant at room temperature is reported .

- Results or Outcomes : The reaction proceeds via transamination followed by the formation of a C–C bond by the involvement of a boron complex and aerobic oxidation to offer the product . The catalyst successfully catalyzes the one-pot sequential multi-step oxidative dehydrogenative coupling of 2-aminobenzyl alcohol with various aromatic ketones to give high yields of quinolines up to 97% .

Application: Medicinal Chemistry

- Summary of the Application : Quinoline motifs, which can be synthesized from 2-aminobenzyl alcohols, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a vital nucleus in several natural products and FDA-approved drugs .

- Methods of Application or Experimental Procedures : The synthesis of quinoline motifs involves traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results or Outcomes : Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Application: Synthesis of 3-Substituted Quinolines

- Summary of the Application : The synthesis of 3-substituted quinolines from 2-aminobenzyl alcohols and N,N′-dimethylenamine (one)s .

- Methods of Application or Experimental Procedures : A Lewis acid-mediated synthesis of 3-substituted quinolines from readily available 2-aminobenzyl alcohols and N,N′-dimethylenamine (one)s is reported . The Friedlander-type reaction described herein is modular and allows the installation of a variety of electron-withdrawing groups (COPh, CN, CO2Me, NO2, SO2Ph) at the 3-position of the quinoline nucleus .

- Results or Outcomes : The reaction proceeds via transamination followed by the formation of a C–C bond by the involvement of a boron complex and aerobic oxidation to offer the product .

Application: Green Synthetic Approaches of Quinoline

- Summary of the Application : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this application highlights the traditional and green synthetic approaches of quinoline and its analogs .

- Methods of Application or Experimental Procedures : The green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

- Results or Outcomes : The green synthetic approaches have been successful in producing quinoline and its analogs with a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .

Application: Synthesis of Quinolines via Acceptorless Dehydrogenative Tandem Cyclization

- Summary of the Application : The synthesis of quinolines via acceptorless dehydrogenative tandem cyclization .

- Methods of Application or Experimental Procedures : The reaction of 2-aminobenzyl alcohol with 1-phenylethyl alcohol was chosen as model substrates to give desired product 1-phenyl quinoline .

- Results or Outcomes : The reaction was successful in synthesizing 1-phenyl quinoline .

Safety And Hazards

Future Directions

Future research could focus on developing new synthesis methods for compounds like N1-(2-Aminobenzyl)-1,2-benzenediamine. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . This method exhibits a broad substrate scope and a high tolerance level for sensitive functional groups, and is amenable to gram scale synthesis .

properties

IUPAC Name |

2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDBRWNSRBMUGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533186 |

Source

|

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Aminobenzyl)-1,2-benzenediamine | |

CAS RN |

14573-33-2 |

Source

|

| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)